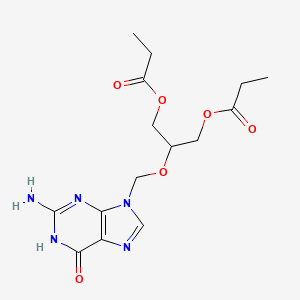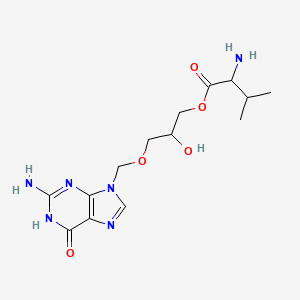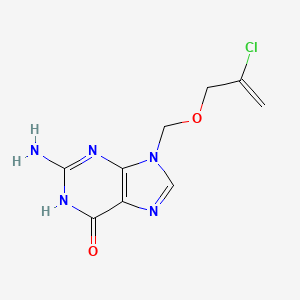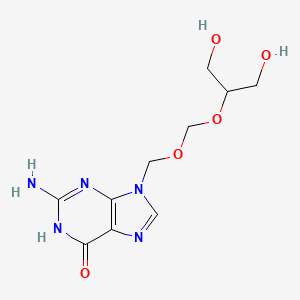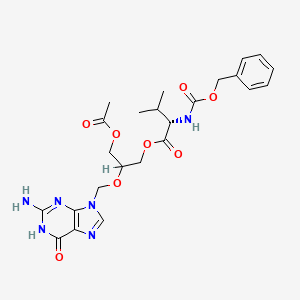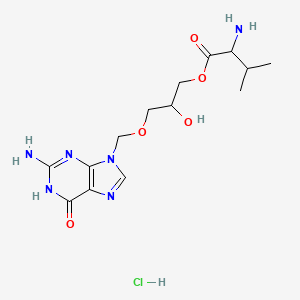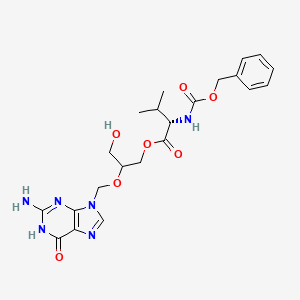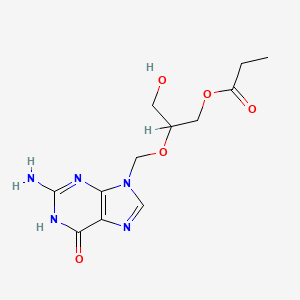
(R)-N-Methyl-Laudanosine benzene sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An impurity of Laudanosine, which is a metabolite of Atracurium. Atracurium besilate is a non-neuromuscular-blocking agent used to relax skeletal muscle.
Applications De Recherche Scientifique
Resonance Light-Scattering Method
A study by Liu et al. (2003) presented a resonance light-scattering (RLS) assay involving proteins and sodium dodecyl benzene sulfonate, relevant for the understanding of interactions in systems including similar compounds like (R)-N-Methyl-Laudanosine benzene sulfonate (Rutao Liu et al., 2003).
Chemical Transformation of Tertiary Amines
Anastasia et al. (2001) explored the transformation of tertiary amines, like laudanosine, into various N-alkyl congeners through a one-pot procedure. This research provides insights into chemical processes relevant to compounds like (R)-N-Methyl-Laudanosine benzene sulfonate (L. Anastasia et al., 2001).
Biodiesel Production
Nongbe et al. (2017) discussed the use of sulfonated graphene, functionalized with benzene sulfonic acid, as a catalyst in biodiesel production from palm oil. This highlights potential industrial applications of benzene sulfonate derivatives (Medy C. Nongbe et al., 2017).
Investigating Small-Conductance Ca(2+)-Activated K(+) Channels
Scuvée-Moreau et al. (2002) examined laudanosine derivatives, such as methyl-laudanosine, for their potential in investigating the function of small-conductance Ca(2+)-activated K(+) channels in neurons (J. Scuvée-Moreau et al., 2002).
Sulfonated Poly(ether sulfone)s as Proton Exchange Membrane
Matsumoto et al. (2009) prepared sulfonated poly(ether sulfone)s for use in fuel cells, demonstrating the utility of sulfonation in enhancing material properties for energy applications (Kazuya Matsumoto et al., 2009).
Synthesis of Biologically Relevant Alkaloids
Ruiz-Olalla et al. (2015) developed a procedure for synthesizing biologically significant alkaloids, including laudanosine, showcasing the relevance of such compounds in pharmaceutical research (Andrea Ruiz-Olalla et al., 2015).
Production Process of Alpha-Methyl Ester Sulfonates
Martínez et al. (2010) explored the production process of alpha-methyl ester sulfonates, highlighting the industrial potential of sulfonate compounds in the detergent industry (Daniel Martínez et al., 2010).
Synthesis and Binding Studies of SK Channel Blockers
Graulich et al. (2005) conducted synthesis and radioligand binding studies on compounds related to N-methyl-laudanosine, focusing on their potential as SK channel blockers, which is relevant for neurological research (A. Graulich et al., 2005).
Quantitation of Genotoxic Impurity in Pharmaceuticals
Katta et al. (2017) worked on synthesizing and quantifying genotoxic impurities in pharmaceutical compounds, demonstrating the importance of monitoring and controlling such impurities in drug synthesis (Krishna Katta et al., 2017).
Structural, Thermophysical, and Mechanical Properties of Polyimides
Lyulin et al. (2012) investigated the effect of the SO2 group in polyimides, highlighting the significance of such groups in determining the properties of polymeric materials (S. Lyulin et al., 2012).
Propriétés
Numéro CAS |
155913-37-4 |
|---|---|
Nom du produit |
(R)-N-Methyl-Laudanosine benzene sulfonate |
Formule moléculaire |
C28H35NO7S |
Poids moléculaire |
529.654 |
Pureté |
95% |
Numéros CAS associés |
34866-20-1 (free base); 41431-32-7 (Iodide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)
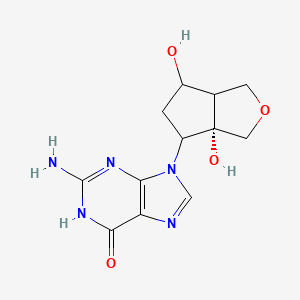
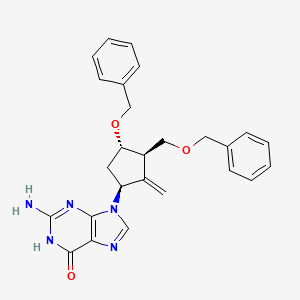
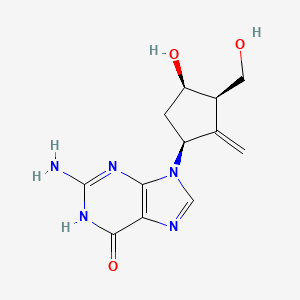
![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)
